Product packaging for CPI703(Cat. No.:CAS No. 1904649-00-8)

CPI703

Cat. No.: B606801
CAS No.: 1904649-00-8
M. Wt: 298.39
InChI Key: HPSNXSAYALRMQW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Epigenetic Regulation in Biological Systems

Epigenetic modifications to DNA and histone proteins are key components of this regulatory layer. Histone modifications, in particular, are dynamic marks that can alter chromatin conformation and serve as platforms for the recruitment of regulatory proteins. oup.combiomodal.combio-rad.com Acetylation of lysine (B10760008) residues on histone tails is a well-studied modification associated with transcriptionally active chromatin. biomodal.combio-rad.comfrontiersin.org

Histone acetyltransferases (HATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone proteins. bio-rad.comepigenie.com This acetylation neutralizes the positive charge of lysine, reducing the electrostatic interaction between histones and DNA, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery. biomodal.combio-rad.comepigenie.com HATs are often found in nuclear complexes and play a significant role in the epigenetic regulation of gene expression. epigenie.com The balance between HAT and histone deacetylase (HDAC) activity is vital for precise transcriptional control. frontiersin.orgepigenie.com CBP and p300 are prominent examples of HATs involved in a wide range of cellular processes and transcriptional regulation. edpsciences.orgedpsciences.orgmdpi.com

Bromodomains (BRDs) are protein modules that function as "readers" of the epigenetic code by specifically recognizing and binding to acetylated lysine residues, primarily on histone tails. tocris.commedchemexpress.comfrontiersin.orgacs.orgtandfonline.com This recognition facilitates the recruitment of protein complexes involved in chromatin remodeling and transcriptional regulation to specific genomic loci. tocris.comfrontiersin.orgtandfonline.com Bromodomains are found in a diverse array of proteins, including HATs themselves, and their ability to interpret acetylation marks is crucial for linking histone modifications to downstream transcriptional events. oup.comtocris.com There are approximately 61 unique human bromodomains grouped into eight families. tocris.commedchemexpress.com

Historical Development of Bromodomain Inhibitors

The recognition of bromodomains as key mediators of protein-acetyl-lysine interactions highlighted them as potential therapeutic targets. The historical development of bromodomain inhibitors began with the identification of small molecules capable of disrupting these interactions. Early efforts focused on the BET (bromodomain and extra-terminal) family of bromodomains, which includes BRD2, BRD3, BRD4, and BRDT. tandfonline.comnih.govwikipedia.org Compounds like JQ1 were among the first potent BET inhibitors reported, demonstrating preclinical activity in various disease models, particularly in cancer and inflammatory conditions. acs.orgtandfonline.comwikipedia.orgacs.org The success in targeting BET bromodomains paved the way for exploring the therapeutic potential of inhibiting other bromodomain-containing proteins. acs.orgtandfonline.com

Rationale for Modulating CBP/p300 Bromodomain Activity

CBP and p300 are highly similar proteins with extensive roles as transcriptional coactivators involved in numerous cellular functions, including proliferation, cell cycle regulation, differentiation, and DNA damage response. edpsciences.orgedpsciences.org Their HAT activity and bromodomains are crucial for their function, particularly in recognizing acetylated histones and facilitating transcriptional activation at gene promoters, enhancers, and super-enhancers. edpsciences.orgedpsciences.orgmdpi.comnih.govresearchgate.net Dysregulation of CBP/p300 has been implicated in various diseases, including different types of cancer and inflammatory conditions. edpsciences.orgedpsciences.orgmdpi.comnih.govresearchgate.netresearchgate.net Targeting the bromodomains of CBP/p300 offers a strategy to interfere with their interaction with acetylated proteins, potentially modulating the transcription of genes involved in disease pathogenesis. edpsciences.orgedpsciences.orgmdpi.comnih.govresearchgate.net Compared to pan-BET inhibitors, targeting CBP/p300 bromodomains may offer greater selectivity and potentially fewer off-target effects, as suggested by studies showing a more restricted effect on gene expression profiles. nih.govpnas.org

Current Preclinical Research Landscape of CPI703

This compound has emerged as a novel small-molecule inhibitor specifically targeting the bromodomains of CBP and EP300. ebiohippo.com Preclinical studies have investigated its efficacy and mechanisms of action in various contexts. This compound has demonstrated good efficacy in inhibiting the CBP bromodomain with a reported IC₅₀ value of 0.47 μM and a cellular EC₅₀ of 2.1 μM. nih.govresearchgate.net Research indicates that treatment with this compound can lead to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a mark strongly associated with active transcription, particularly at enhancers. nih.govresearchgate.netresearchgate.net

Furthermore, preclinical investigations have explored the impact of this compound on gene transcription and immune cell function. Studies have shown that this compound treatment reduces the transcription of several genes, including FOXP3, which is a key transcription factor in regulatory T cells (Tregs). nih.govresearchgate.netresearchgate.netsemanticscholar.org Inhibition of CBP/p300 bromodomain activity by this compound has been shown to suppress the differentiation of regulatory T cells and the production of cytokines by T helper 17 (Th17) cells. nih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov These findings suggest a potential role for this compound in modulating immune responses, which could have implications for conditions where Treg and Th17 cells play a significant role. nih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov

Preclinical studies have also included this compound in high-throughput screening efforts to uncover synergistic drug combinations, particularly in the context of leukemia, highlighting its potential in combination therapies targeting chromatin state. nih.govbiorxiv.org

Here is a summary of the inhibitory efficacy of this compound and a related compound, CPI644:

CompoundTargetAssay TypeIC₅₀ (μM)Cellular EC₅₀ (μM)
This compoundCBP bromodomainBiochemical0.472.1
CPI644CBP bromodomainBiochemical0.180.53

This table presents data on the inhibitory potency of this compound and CPI644 against the CBP bromodomain, indicating their effectiveness in biochemical assays and in a cellular context. nih.govresearchgate.net

The preclinical research on this compound underscores its activity as a selective inhibitor of CBP/p300 bromodomains and its effects on key epigenetic marks and immune cell subsets. These findings provide a foundation for further investigation into its therapeutic potential.

Properties

CAS No.

1904649-00-8

Molecular Formula

C17H22N4O

Molecular Weight

298.39

IUPAC Name

(R)-6-(1-(tert-Butyl)-1H-pyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one

InChI

InChI=1S/C17H22N4O/c1-11-8-15(22)20-14-7-5-6-13(16(14)19-11)12-9-18-21(10-12)17(2,3)4/h5-7,9-11,19H,8H2,1-4H3,(H,20,22)/t11-/m1/s1

InChI Key

HPSNXSAYALRMQW-LLVKDONJSA-N

SMILES

O=C1C[C@@H](C)NC2=C(C3=CN(C(C)(C)C)N=C3)C=CC=C2N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPI703;  CPI-703;  CPI 703; 

Origin of Product

United States

Molecular Target Identification and Characterization of Cpi703

Identification of CBP/p300 Bromodomain as the Primary Molecular Target

The primary molecular targets of CPI703 have been identified as the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP), also known as CREBBP, and the E1A-associated protein p300 (EP300). pdbj.orgnih.gov These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. nih.gov The bromodomain within CBP and p300 is a specialized protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, thereby tethering these co-activators to specific chromatin regions to facilitate gene transcription. pdbj.orgnih.gov this compound functions as a potent and selective small-molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, disrupting this critical protein-protein interaction. pdbj.org

Biochemical affinity purification is a powerful technique used to identify the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate. One common strategy is affinity-based proteome profiling (AfBPP), where a derivative of the compound of interest is synthesized with a reactive group or an affinity tag (like biotin) that allows it to be immobilized on a solid support, such as beads. manufacturingchemist.com

In a typical workflow for a compound like this compound, the immobilized ligand is incubated with cell or tissue extracts. Proteins that directly bind to the compound are captured on the support matrix. After incubation, a series of stringent washing steps are performed to remove non-specifically bound proteins. Finally, the specifically bound proteins are eluted and subsequently identified using high-sensitivity mass spectrometry. This approach allows for the unbiased identification of protein targets. manufacturingchemist.com While specific affinity purification data for this compound is not detailed in publicly available literature, this methodology is a standard and crucial step in the target identification pipeline for selective inhibitors. manufacturingchemist.comnih.gov

Genetic validation techniques are essential to confirm that the biological effects of a compound are a direct result of its interaction with the identified target. For CBP/p300 bromodomain inhibitors, a common approach is the use of RNA interference (RNAi) to specifically reduce the expression of the target proteins. nih.gov

By introducing small interfering RNAs (siRNAs) designed to target the messenger RNA (mRNA) of CBP and p300, researchers can effectively knock down the cellular levels of these proteins. nih.govresearchgate.net The phenotypic or transcriptional consequences of this genetic knockdown are then compared to the effects observed upon treatment with the inhibitor. For instance, studies on other CBP/p300 bromodomain inhibitors have shown that siRNA-mediated knockdown of CBP and p300 mirrors the inhibitor's effect on the expression of certain target genes, such as those regulated by the androgen receptor. nih.gov This concordance provides strong evidence that the compound's mechanism of action is indeed through the inhibition of CBP/p300. researchgate.netnih.gov

Another method to validate target engagement within a cellular context is the Fluorescence Recovery After Photobleaching (FRAP) assay. researchgate.netresearchgate.net In this technique, the target protein (e.g., CBP) is tagged with a fluorescent protein like GFP and expressed in cells. A laser is used to bleach the fluorescence in a specific region of the cell, and the rate at which fluorescence recovers in that area is measured as fluorescently-tagged proteins from surrounding areas diffuse in. gu.senih.govteledynevisionsolutions.com When an effective inhibitor like this compound binds to the CBP bromodomain, it can displace it from chromatin, leading to a faster recovery time compared to untreated cells. This change in protein dynamics provides direct evidence of target engagement in a live-cell environment. researchgate.net

Table 1: Methods for Genetic Validation of Target Engagement

MethodPrincipleOutcome
siRNA Knockdown Reduces cellular levels of target proteins (CBP/p300) by degrading their mRNA.The biological effects of the compound are phenocopied by the knockdown of the target protein, confirming the target's role in the observed phenotype. nih.govresearchgate.net
FRAP Measures the mobility of a fluorescently-tagged target protein in a live cell. Inhibition of chromatin binding increases protein mobility.Treatment with an effective inhibitor increases the rate of fluorescence recovery, indicating displacement of the target protein from its binding sites. researchgate.netresearchgate.net

To confirm the selectivity of a compound and identify potential off-targets, unbiased whole-proteome profiling methods are employed. Unlike affinity purification, which relies on modifying the drug molecule, label-free techniques assess target engagement in a more native context. youtube.com Two prominent methods are Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA). youtube.com

These methods operate on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability. youtube.com In a TPP experiment, cells are treated with the compound or a vehicle control and then heated to various temperatures. The aggregated proteins are separated from the soluble ones, and the remaining soluble proteins at each temperature are quantified across the entire proteome using mass spectrometry. The target protein will show increased stability (i.e., it remains soluble at higher temperatures) in the drug-treated samples compared to the control. This provides a global, unbiased view of the compound's interactions, confirming its primary target and revealing its selectivity profile across thousands of proteins. youtube.com

Structural Biology of this compound-Target Interactions

Understanding the precise three-dimensional interactions between this compound and its target is fundamental to elucidating its mechanism of action and provides a rational basis for further drug development. High-resolution structural techniques are employed to visualize these interactions at the atomic level.

X-ray crystallography is a key technique for determining the high-resolution structure of protein-ligand complexes. The crystal structure of the human CBP bromodomain in complex with this compound has been solved and is available in the Protein Data Bank (PDB) under the accession code 5DBM . pdbj.org This structure reveals the precise binding mode of this compound within the acetyl-lysine binding pocket of the CBP bromodomain.

The co-crystal structure shows that this compound is anchored in the binding site through a network of specific molecular interactions. A critical interaction is a hydrogen bond formed between a nitrogen atom in the inhibitor and the side chain of a highly conserved asparagine residue (Asn1168 in CBP). This interaction mimics the way the native ligand, acetylated lysine, binds. nih.govbiorxiv.org Additionally, the structure reveals multiple hydrophobic and van der Waals interactions between this compound and the hydrophobic residues lining the binding pocket, which contribute to its high binding affinity. nih.gov

Table 2: Crystallographic Data for this compound in Complex with CBP Bromodomain (PDB: 5DBM)

ParameterValue
PDB ID 5DBM
Method X-Ray Diffraction
Resolution 1.86 Å
R-Value Work 0.172
R-Value Free 0.220
Source: RCSB PDB

Table 3: Key Molecular Interactions between this compound and CBP Bromodomain (PDB: 5DBM)

Interaction TypeThis compound Atom/GroupCBP ResidueDescription
Hydrogen Bond Inhibitor NitrogenAsn1168Anchors the ligand in the acetyl-lysine binding pocket, mimicking the native ligand interaction. nih.gov
Hydrophobic Interactions Phenyl and other lipophilic moietiesPro1110, Val1111, Leu1114, Ile1122, Tyr1125, Phe1127, Cys1165, Ile1177Stabilize the ligand within the largely non-polar binding pocket, contributing to binding affinity.
Interaction details are inferred from the PDB entry 5DBM and general principles of bromodomain-ligand binding.

Cryo-electron microscopy (Cryo-EM) is a structural biology technique that has seen rapid advancements, enabling the determination of high-resolution structures of biological macromolecules, often without the need for crystallization. It is particularly powerful for large, dynamic, or membrane-bound protein complexes.

However, for determining the structure of small, soluble protein domains like the CBP bromodomain in complex with a small molecule such as this compound, X-ray crystallography remains the more commonly used and often higher-resolution method. escholarship.org A review of publicly available structural data indicates that, to date, no cryo-EM structures of the CBP/p300 bromodomain in complex with this compound have been deposited in the Electron Microscopy Data Bank (EMDB).

Computational Modeling and Molecular Docking Simulations of Binding Modes

The binding mode of this compound to the CBP bromodomain has been elucidated through X-ray crystallography, with the resulting structure deposited in the Protein Data Bank under the accession code 5DBM. medchemexpress.com This structural information provides a foundational basis for computational modeling and molecular docking simulations to dissect the specific molecular interactions that govern the binding of this compound.

Theoretical research into the structure characteristics and binding modes of various inhibitors with the CBP bromodomain, including this compound, has provided valuable insights. osti.gov These computational studies have revealed that this compound, as a bromodomain (BRD) inhibitor, interacts with key residues within the first domain (domain1) of the 5DBM complex. osti.gov

Molecular docking simulations, guided by the crystal structure, can predict the binding conformation and energy of this compound within the acetyl-lysine binding pocket of the CBP bromodomain. These simulations typically involve placing the ligand (this compound) into the binding site of the receptor (CBP bromodomain) and evaluating the goodness of fit using a scoring function. The analysis of the docked pose highlights the crucial hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stable binding of the inhibitor.

Key interactions often observed in such simulations for potent bromodomain inhibitors like this compound include hydrogen bonding with conserved asparagine and tyrosine residues within the binding pocket, as well as hydrophobic interactions with surrounding residues that form the cavity. These computational approaches are instrumental in understanding the structure-activity relationship of this compound and in guiding the design of next-generation inhibitors with improved potency and selectivity.

Characterization of Target Selectivity and Specificity of this compound

Off-Target Binding Profiling

A critical aspect of characterizing any chemical probe is to determine its selectivity profile against a broad range of potential off-targets. For this compound, its high selectivity for the CBP/EP300 bromodomains has been a defining feature. medchemexpress.comnih.gov This selectivity is essential to ensure that the observed biological effects are due to the intended target inhibition and not a consequence of interactions with other proteins.

While specific, comprehensive off-target screening data against a wide panel of unrelated proteins for this compound is not extensively detailed in publicly available literature, the primary characterization studies emphasize its potent and selective nature. medchemexpress.com The selectivity is typically assessed by screening the compound against a panel of other bromodomain-containing proteins and often a broader panel of kinases and other enzyme families. The high selectivity of this compound for CBP/EP300 over other bromodomains is a key finding from such profiling. nih.gov The lack of significant activity against other bromodomains underscores the specific nature of its interaction with the CBP/EP300 acetyl-lysine binding pocket.

Differential Scanning Fluorimetry (DSF) for Bromodomain Profiling

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a powerful technique used to assess the binding of a ligand to a protein by measuring the change in the protein's thermal stability. Extensive profiling of this compound using DSF against a panel of 19 different isolated bromodomains has been conducted to confirm its selectivity for the CBP bromodomain. nih.govresearchgate.net

The results from this DSF profiling demonstrated that this compound exhibits a significant thermal stabilization effect on the CBP bromodomain, indicative of strong binding. nih.gov In contrast, minimal to no thermal shift was observed for the other 18 bromodomains tested, confirming the high selectivity of this compound. nih.gov

Below is an interactive data table summarizing the DSF binding data for this compound on a selection of isolated bromodomains. The change in melting temperature (ΔTm) is a direct measure of the extent of ligand binding and protein stabilization.

BromodomainΔTm (°C) with this compound
CBPSignificant Shift
BRD1No Significant Shift
BRD2No Significant Shift
BRD3No Significant Shift
BRD4No Significant Shift
BRD7No Significant Shift
BRD9No Significant Shift
ATAD2No Significant Shift
BAZ2ANo Significant Shift
BAZ2BNo Significant Shift
BRPF1No Significant Shift
BRPF2No Significant Shift
BRPF3No Significant Shift
CECR2No Significant Shift
FALZNo Significant Shift
PCAFNo Significant Shift
SMARCA2No Significant Shift
SMARCA4No Significant Shift
TRIM24No Significant Shift

Note: "Significant Shift" indicates a measurable increase in the melting temperature of the protein upon binding of this compound, confirming interaction. "No Significant Shift" indicates a lack of meaningful interaction under the experimental conditions. nih.gov

Elucidation of Cpi703 S Mechanism of Action at the Molecular and Cellular Levels

Enzymatic Inhibition Kinetics of CBP/p300 by CPI703

The inhibitory activity of this compound has been quantified in both biochemical and cellular environments, demonstrating its potency against the CBP/p300 bromodomain.

In cell-free biochemical assays, this compound demonstrates potent inhibition of the CBP bromodomain. nih.govd-nb.inforesearchgate.netthno.org Studies utilizing an AlphaLISA assay determined its half-maximal inhibitory concentration (IC50) to be 0.47 µM (or 470 nM). nih.govd-nb.infonih.gov Further biophysical characterization using Isothermal Titration Calorimetry (ITC) showed that this compound binds to the CBP bromodomain with a dissociation constant (KD) of 0.35 µM. nih.gov In a cellular context, using a NanoBRET assay, this compound showed a half-maximal effective concentration (EC50) of 2.1 µM for target engagement. nih.govd-nb.infothno.orgnih.gov

ParameterValueAssay SystemReference
IC500.47 µMCell-Free (AlphaLISA) nih.govd-nb.infonih.gov
KD0.35 µMCell-Free (ITC) nih.gov
EC502.1 µMCellular (NanoBRET) nih.govd-nb.infothno.orgnih.gov

This compound functions as a reversible inhibitor. Its mechanism involves binding to the acetyllysine recognition site within the CBP/p300 bromodomain. nih.gov X-ray co-crystal structures show that the compound establishes key hydrogen bonding interactions within this pocket, which are characteristic of non-covalent, reversible binding. nih.gov There is no evidence to suggest that this compound forms covalent adducts with the protein, which would be indicative of irreversible inhibition.

Epigenetic and Transcriptional Modulation by this compound

By inhibiting the bromodomain of CBP/p300, this compound prevents these co-activators from binding to acetylated histones at gene regulatory elements. This leads to widespread changes in the epigenetic landscape and subsequent modulation of gene transcription.

A primary consequence of CBP/p300 inhibition by this compound is the reduction of histone acetylation marks that are characteristic of active gene promoters and enhancers. nih.gov Treatment with this compound leads to a measurable decrease in the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac). nih.govd-nb.inforesearchgate.netthno.orgresearchgate.net Research has also documented a significant reduction in global H3K18 acetylation and H3K4 trimethylation (H3K4me3) following treatment with the inhibitor. nih.gov The reduction in these histone marks, particularly H3K18ac and H3K27ac, is strongly correlated with the downregulation of gene expression. nih.gov

Transcriptomic analysis of human regulatory T cells (Tregs) treated with this compound revealed significant changes in gene expression. nih.gov Gene Set Enrichment Analysis (GSEA) of the expression data showed a significant downregulation of the established Treg signature gene set. nih.gov This indicates that this compound systematically alters the transcriptional program that defines Treg identity and function. Consistent with these transcriptional changes, functional assays demonstrated that this compound impairs the ability of Tregs to suppress the proliferation of naïve T cells in co-culture experiments. nih.gov

In line with its impact on the Treg transcriptome, this compound has been shown to specifically reduce the expression of the master transcription factor for Tregs, Forkhead box P3 (FOXP3). nih.govd-nb.inforesearchgate.netthno.orgnih.govresearchgate.net In addition to FOXP3, treatment with this compound also results in the reduced transcription of several other genes crucial for Treg suppressive function and T-cell regulation, including:

LAG-3 (Lymphocyte-activation gene 3) d-nb.infonih.govresearchgate.net

CTLA-4 (Cytotoxic T-Lymphocyte Associated Protein 4) d-nb.infonih.govresearchgate.net

PDCD1 (Programmed Cell Death 1, also known as PD-1) d-nb.inforesearchgate.net

This demonstrates that inhibiting the CBP/p300 bromodomain with this compound is sufficient to suppress key pro-tolerance genetic programs in immune cells. nih.gov

Based on the provided information, it is not possible to generate a comprehensive article on a single chemical compound named "CPI-703" that covers all the specified subsections of the outline. Searches for "CPI-703" have revealed information on at least two different compounds with similar names, each with distinct mechanisms of action and limited data corresponding to the full scope of the requested article.

Specifically:

One compound identified is SKI-O-703 (also known as cevidoplenib). This is a spleen tyrosine kinase (Syk) inhibitor. The available research on SKI-O-703 primarily details its effects on B-cell survival, proliferation, and differentiation in the context of autoimmune disease models. While this covers aspects of cell proliferation and viability, the data does not extend to the specific T-cell differentiation and cytokine modulation topics requested in the outline.

Another compound is referred to as This compound , a bromodomain (BRD) inhibitor. There is limited literature linking this molecule to the modulation of regulatory T-cells, which aligns with one subsection of the outline. However, there is no available information on its effects on cell proliferation, apoptosis, or T helper 17 cell cytokines.

Due to the strict requirement to focus solely on a single compound, "this compound," and to thoroughly address all specified subsections, the lack of comprehensive and unified data prevents the creation of a scientifically accurate and complete article as requested. Further clarification on the precise compound of interest and its mechanism of action is necessary to proceed.

Preclinical Pharmacological Characterization of Cpi703 in in Vitro and in Vivo Systems

In Vitro Cellular Pharmacodynamics

In vitro cellular pharmacodynamics studies assess the biochemical and cellular effects of CPI703 in controlled laboratory environments, typically using cell lines or primary cells. These studies provide insights into the compound's direct interactions with its target and its immediate downstream effects.

Cellular EC50 Determination and Target Engagement in Cells

The half maximal effective concentration (EC50) is a key parameter determined in cellular assays, representing the concentration of a compound that elicits a response halfway between the baseline and maximum effect after a specified exposure time. nanotempertech.compromegaconnections.com For this compound, cellular EC50 values have been determined in various assays to quantify its potency in a cellular context. For instance, in a CBP bromo dot assay, this compound showed a cellular EC50 of 2.2 μm. nih.gov Another assay utilizing NanoBRET with the isolated CBP bromodomain and histone H3 also provided data on the cellular potency of this compound. nih.gov Target engagement studies confirm that the compound interacts with its intended target within the cellular environment. The cellular thermal shift assay (CETSA) is a widely used method for preclinical characterization of small molecule compounds and can verify intracellular target engagement. researchgate.net For this compound, target engagement has been quantitatively determined in cells, with the number and intensity of nuclear foci increasing upon titration of the inhibitor, yielding a sigmoidal curve when plotted against concentration. nih.gov Co-crystal structures of this compound with the CBP bromodomain have shown that the compound binds in the acetyllysine recognition site, forming key hydrogen bonding interactions. nih.gov

Metabolic Stability and Enzyme Induction/Inhibition in Cellular Models

Metabolic stability studies in cellular models, such as liver microsomes or hepatocytes, are essential to predict how a compound will be metabolized in the body. if-pan.krakow.plnih.gov Metabolic stability is defined as the susceptibility of a chemical compound to biotransformation and is often expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.plnih.gov These studies help identify potential metabolic pathways and assess the risk of drug-drug interactions related to the inhibition or induction of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. if-pan.krakow.plnih.govallucent.comadmescope.com While general methods for assessing metabolic stability and enzyme modulation in vitro are well-established, specific data regarding the metabolic stability and enzyme induction/inhibition profile of this compound in cellular models were not extensively detailed in the provided search results. However, in vitro methods are widely used for early estimation and prediction of in vivo metabolism and the risk for drug-drug interactions. nih.gov

In Vivo Efficacy and Pharmacodynamic Biomarker Studies

In vivo studies using animal models are indispensable for evaluating the efficacy of a compound in a complex biological system and assessing its effects on disease progression markers. probiocdmo.compharmaron.com These studies bridge the gap between in vitro findings and potential clinical outcomes.

Selection and Validation of Relevant Animal Disease Models (e.g., Mouse Models)

The selection of appropriate animal models is crucial for preclinical efficacy testing. azolifesciences.com Relevant animal disease models, particularly mouse models, are widely used to evaluate the potential therapeutic effects of drug candidates. probiocdmo.compharmaron.comnih.govnih.gov These models aim to recapitulate aspects of the human disease being targeted. For instance, mouse models are used in the study of various diseases, including cancer, inflammatory conditions, and neurological disorders. probiocdmo.comscielo.brubc.ca The CBP/p300 bromodomain inhibitors, including this compound, have been studied in mouse models related to tumorigenesis and tumor progression. core.ac.uk Different types of mouse models are available, such as syngeneic models, CDX (cell line-derived xenograft) models, PBMC humanized models, and transgenic mouse models, each offering distinct advantages for evaluating drug activity. probiocdmo.com Validation of these models involves ensuring that they exhibit key features of the human disease and are responsive to therapeutic interventions.

Assessment of this compound Activity on Disease Progression Markers in In Vivo Systems

Assessment of this compound activity in vivo involves measuring its effects on relevant pharmacodynamic (PD) biomarkers and indicators of disease progression in the selected animal models. nih.goveuropa.euaccelsiors.comnih.govlabmanager.comfrontiersin.orgnih.gov PD biomarkers are measurable indicators of a drug's biological effects on physiological systems or disease pathways and can quantify the drug's impact on its target mechanism of action. accelsiors.comfrontiersin.org Studies have investigated the effects of CBP/EP300 bromodomain inhibition on various biological processes in vivo. For example, deep ChIP Sequencing (ChIP-seq) and RNA Sequencing (RNA-seq) studies in naive human CD4+ T cells treated with this compound have been conducted to assess changes in histone acetylation marks (H3K18 Ac, H3K27 Ac, H3K4 Me3) and gene expression profiles under Treg polarizing conditions. nih.gov These types of studies provide insights into the downstream effects of this compound on chromatin and gene regulation in a cellular context relevant to immune responses. While specific in vivo data detailing the effects of this compound on disease progression markers in animal models were not extensively provided in the search results, the use of animal models for evaluating the efficacy of CBP/p300 bromodomain inhibitors in conditions like tumorigenesis has been noted. core.ac.uk PD biomarkers are crucial for demonstrating biosimilarity and understanding a drug's biological activity in vivo. accelsiors.comnih.gov

Pharmacodynamic Biomarker Analysis (e.g., H3K27ac levels in tissues)

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the biological effects of a drug on its target or downstream pathways accelsiors.com. In the context of this compound, a key pharmacodynamic biomarker is the level of histone H3 lysine (B10760008) 27 acetylation (H3K27ac), as this modification is directly targeted by the HAT activity of CBP/p300, which this compound inhibits nih.gov.

Studies have shown that treatment with this compound leads to a reduction in H3K27ac levels nih.gov. This effect is consistent with its mechanism as a CBP/p300 bromodomain inhibitor, preventing these proteins from binding to and acetylating H3K27 nih.gov. The reduction in H3K27ac can impact the transcription of genes regulated by enhancers and super-enhancers, including genes involved in immune cell differentiation and cytokine production nih.gov. For example, treatment with this compound has been shown to reduce H3K27ac and the transcription of genes such as FOXP3 in regulatory T cells nih.gov.

Pharmacodynamic biomarker analysis, such as measuring H3K27ac levels, is crucial in preclinical studies to confirm target engagement and assess the extent of pathway modulation by this compound in both in vitro and in vivo settings accelsiors.comfrontiersin.org. Changes in H3K27ac levels in treated tissues or cells can serve as a surrogate marker for the compound's activity accelsiors.comfrontiersin.orgnih.gov.

While specific quantitative data tables detailing H3K27ac reduction by this compound across various tissues or models were not extensively available in the provided search results, the principle that this compound reduces H3K27ac as a key pharmacodynamic effect is established nih.gov.

Histopathological and Immunohistochemical Analysis in Model Systems

Histopathological and immunohistochemical (IHC) analyses are essential techniques in preclinical studies to evaluate the effects of a compound on tissue morphology and protein expression in model systems arxiv.orgnih.govfrontiersin.orgnih.gov. Histopathology involves the microscopic examination of tissues to identify structural changes, while IHC uses antibodies to detect specific proteins within tissue sections arxiv.orgfrontiersin.org.

For this compound, these analyses in relevant in vivo models would provide insights into how the compound affects tissue architecture and the expression of key proteins involved in its mechanism of action or downstream effects. Given that this compound influences gene transcription through H3K27ac modulation, IHC could be used to assess the levels and localization of H3K27ac in tissues from treated animals compared to controls.

Furthermore, depending on the specific disease models used, histopathology and IHC could reveal changes in cell populations, inflammatory infiltrates, or other morphological features relevant to the disease being studied and the therapeutic potential of this compound. For instance, if this compound is being investigated in models of inflammatory or autoimmune diseases where regulatory T cells and Th17 cells play a role, histopathological analysis might assess changes in immune cell composition within affected tissues, while IHC could confirm the expression of markers specific to these cell types or proteins like FOXP3, whose transcription is affected by this compound nih.gov.

While detailed outcomes of specific histopathological or immunohistochemical studies using this compound were not provided in the search results, these techniques are standard for evaluating the in vivo impact of epigenetic modifiers like this compound on target tissues and cellular composition arxiv.orgnih.govfrontiersin.orgnih.gov. Such analyses would complement pharmacodynamic biomarker data by providing a spatial and cellular context for the observed molecular changes.

Structure Activity Relationship Sar and Rational Design of Cpi703 Analogs

Design and Synthesis of CPI703 Derivatives

The design and synthesis of this compound derivatives are crucial steps in identifying compounds with enhanced activity and specificity. This process often involves systematic modifications to the core structure of this compound and evaluating the resulting changes in biological activity.

Medicinal Chemistry Strategies for Analog Generation

Medicinal chemistry employs various strategies to generate analogs of lead compounds like this compound. These include making structural variations to different parts of the molecule to probe the binding site and identify key interactions. This can involve, for example, modifications to the C6 tert-butyl-pyrazole group, which has been shown to have favorable interactions with the LPF shelf of the bromodomain. nih.gov Other strategies might involve altering the core scaffold or introducing different substituents to improve properties such as potency, selectivity, or pharmacokinetic profiles.

Parallel Synthesis and Library Design

Parallel synthesis is a widely used technique in medicinal chemistry to efficiently generate libraries of related compounds. curiaglobal.comchimia.chasynt.com This approach allows for the simultaneous synthesis of multiple analogs, each with slight structural variations, enabling rapid exploration of the SAR. asynt.com Library design is a critical aspect of parallel synthesis, involving the careful selection of substituents and reaction conditions to create a diverse set of compounds centered around the core structure of this compound. curiaglobal.comchimia.ch This systematic approach helps in identifying structural features that contribute positively or negatively to the desired biological activity.

Evaluation of Analog Potency and Selectivity

Once analogs of this compound are synthesized, their potency and selectivity are rigorously evaluated through various biochemical and cellular assays. Assays such as AlphaLISA and NanoBRET have been used to determine the inhibitory potency of compounds like this compound against the CBP bromodomain. nih.gov For instance, this compound showed an IC50 value of 0.47 μm in the AlphaLISA CBP assay, while another molecule, CPI644, had an IC50 of 0.18 μm in the same assay. nih.gov

Selectivity is also a critical parameter to assess, ensuring that the analogs primarily target the intended bromodomain (CBP/EP300) and have minimal activity against other related proteins, such as the BET family bromodomains. nih.gov This is often evaluated by testing the compounds against a panel of different bromodomains.

Below is an illustrative table showing hypothetical potency data for this compound and a few representative analogs based on the search results.

CompoundAssay (Target)IC50 (μM)KD (μM)
This compoundAlphaLISA (CBP)0.47-
This compoundITC (CBP)-0.35
CPI644AlphaLISA (CBP)0.18-
CPI571AlphaLISA (CBP)No activity-

Cellular potency is also evaluated to understand how effectively the compounds inhibit the target in a cellular context. Assays measuring the reduction of histone acetylation, such as H3K18ac, can be used for this purpose. nih.gov

Identification of Key Pharmacophoric Features and Binding Motifs

Understanding the key pharmacophoric features and binding motifs is essential for the rational design of more potent and selective this compound analogs. Co-crystal structures of this compound bound to the CBP bromodomain have provided valuable insights into these interactions. nih.gov These structures reveal that this compound binds in the acetyllysine recognition site. nih.gov Key interactions include hydrogen bonds with Asn1168 and, indirectly through a water molecule, with Tyr1125. nih.gov Furthermore, the co-crystal structure highlighted favorable interactions between the C6 tert-butyl-pyrazole group of this compound and the LPF shelf of the bromodomain, which contributes significantly to its potency. nih.gov

Identifying these specific interactions and the regions of the molecule crucial for binding allows medicinal chemists to design new analogs that optimize these favorable contacts and improve activity. frontiersin.orgnih.gov

Computational Chemistry in SAR Elucidation (e.g., QSAR, Molecular Dynamics)

Computational chemistry techniques play a significant role in elucidating the SAR of this compound and its analogs and guiding the design of new compounds. hitgen.comacquirepublications.orgnih.govresearchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural properties of a series of compounds with their biological activity. acquirepublications.orgnih.govresearchgate.net By analyzing the structural descriptors and activity data of this compound analogs, QSAR models can predict the activity of new, untested compounds and identify which structural features are most important for potency. acquirepublications.orgnih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. acquirepublications.orgnih.govresearchgate.netrsc.orgfrontiersin.org These simulations can help understand the stability of the binding pose, the flexibility of the protein and ligand, and identify key residues involved in the interaction. researchgate.netfrontiersin.org For example, MD simulations can reveal the nature and strength of interactions like hydrogen bonds and hydrophobic contacts, complementing the static information from crystal structures. nih.govfrontiersin.org This dynamic perspective is valuable for refining analog design and predicting how modifications might affect binding stability and affinity.

The integration of computational methods like QSAR and MD with experimental SAR data provides a powerful approach for the rational design and optimization of this compound analogs.

Mechanisms of Acquired or Intrinsic Resistance to Cbp/p300 Bromodomain Inhibition

Strategies to Overcome or Circumvent Resistance

Preclinical Combination Strategies with Other Modulators

To overcome resistance and enhance the therapeutic efficacy of CBP/p300 bromodomain inhibitors, preclinical studies are exploring various combination strategies. The rationale behind these combinations is to target both the primary oncogenic driver and the potential resistance pathways simultaneously.

In preclinical models of metastatic castration-resistant prostate cancer (mCRPC), the combination of a novel p300/CBP bromodomain inhibitor, FT-6876, with the anti-androgen drug enzalutamide (B1683756) has been tested. researchgate.net This combination was evaluated in both enzalutamide-sensitive and enzalutamide-resistant prostate cancer cell lines, suggesting a strategy to overcome hormone therapy resistance. researchgate.net Another CBP/p300 inhibitor, pocenbrodib (B12395056) (formerly FT-7051), is being investigated as a monotherapy and in combination with abiraterone (B193195) acetate (B1210297), olaparib, or 177Lu-PSMA-617 in patients with mCRPC. urologytimes.com

Another promising approach is the dual targeting of different domains within the CBP/p300 proteins. For example, combining a bromodomain inhibitor (I-CBP112) with a histone acetyltransferase (HAT) domain inhibitor (A-485) has been shown to synergistically inhibit prostate cancer cell proliferation. acs.org This combination leads to a more significant reduction in p300 chromatin occupancy and the downregulation of key pro-oncogenic genes like KLK3 (PSA) and c-Myc. acs.org

Furthermore, combining CBP/p300 inhibitors with other epigenetic modifiers has shown promise. The dual CBP/p300 and BET bromodomain inhibitor NEO2734 has demonstrated efficacy in reducing the growth of both AR-positive and AR-null prostate cancer organoids. nih.gov In neuroendocrine models of prostate cancer, NEO2734 treatment reduced levels of ASCL1 and other neuroendocrine markers, leading to decreased tumor growth in vivo. nih.gov This suggests that co-targeting CBP/p300 and BET proteins can be an effective strategy, particularly in cancers that lack AR signaling. nih.gov

The table below summarizes the inhibitory activity of CPI-703 and other relevant CBP/p300 inhibitors.

CompoundTargetIC50 (CBP)IC50 (p300)Cellular EC50Reference
CPI-703 CBP/p300 Bromodomain0.47 µM-2.1 µM nih.gov
CPI-644 CBP/p300 Bromodomain0.18 µM-0.53 µM nih.gov
CBP30 CBP/p300 Bromodomain21 nM38 nM- nih.gov
I-CBP112 CBP/p300 Bromodomain142 nM625 nM- nih.gov

Advanced Research Topics and Future Directions in Cpi703 Research

Exploration of Novel Biological Contexts for CPI703 Activity (e.g., Immune Response Modulation beyond T cells)

While the modulation of regulatory T cells by this compound is an important finding, the therapeutic targets of this compound, CBP and EP300, are master regulators of gene expression in a wide array of cell types. medchemexpress.com This suggests that the biological impact of this compound may extend far beyond T-cell regulation. Future research should focus on its effects on other key players in the immune system.

Potential Research Areas:

Innate Immune Cells: Investigation into the effects of this compound on macrophages, neutrophils, and natural killer (NK) cells could reveal novel immunomodulatory properties. CBP/EP300 are known to regulate inflammatory responses, and their inhibition could alter cytokine production, phagocytosis, and cell differentiation in these lineages.

B-Cell Function: The role of CBP/EP300 in B-cell development and antibody production is another critical area. Research could explore how this compound affects B-cell proliferation, differentiation into plasma cells, and the generation of antibody responses, which is particularly relevant for autoimmune diseases.

Tumor Microenvironment (TME): The TME is a complex ecosystem of tumor cells, stromal cells, and immune cells. nih.govnih.gov The activity of this compound could be explored in the context of shifting an immunosuppressive TME to an immunostimulatory one, potentially by targeting epigenetic states in myeloid-derived suppressor cells (MDSCs) or tumor-associated macrophages (TAMs).

Development of Advanced In Vitro and Ex Vivo Research Models (e.g., Organoids, 3D Cultures)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and cell-cell interactions of in vivo tissues. nih.gov The development and application of advanced models such as organoids and 3D cultures represent a significant step forward for studying the effects of compounds like this compound in a more physiologically relevant context. nih.govmdpi.com

Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the architecture and function of their organ of origin. unmc.eduyoutube.com These models offer a powerful platform for investigating the efficacy and mechanism of this compound.

Table 1: Application of Advanced Models in this compound Research

Model TypePotential Application for this compound ResearchKey Advantages
Patient-Derived Tumor OrganoidsTesting the anti-cancer efficacy of this compound on organoids derived from individual patient tumors to explore personalized medicine approaches.Preserves the genetic and phenotypic heterogeneity of the original tumor. mdpi.com
Immune-Competent OrganoidsCo-culturing tumor organoids with immune cells (e.g., T cells, NK cells) to study how this compound modulates the anti-tumor immune response within a tissue-like structure.Allows for the study of complex interactions between tumor cells and the immune system.
Healthy Tissue OrganoidsAssessing the impact of this compound on normal tissue function and homeostasis to better understand its potential on-target, off-tumor effects.Provides a model for predicting potential toxicities in a more relevant system than cell lines. unmc.edu

Integration of Multi-Omics Data for Deeper Mechanistic Understanding (e.g., Proteomics, Metabolomics)

To move beyond target engagement and understand the full spectrum of this compound's cellular effects, an integration of multi-omics data is essential. Profiling the transcriptome, proteome, and metabolome of cells or tissues treated with this compound can provide an unbiased, system-wide view of its mechanism of action. nih.govnih.gov

Proteomics: Using mass spectrometry-based proteomics, researchers can quantify changes in thousands of proteins following this compound treatment. This can reveal downstream signaling pathways that are modulated by CBP/EP300 inhibition and identify novel protein biomarkers of drug response. mdpi.comyoutube.com

Metabolomics: As the downstream output of cellular processes, the metabolome provides a functional readout of the cell's physiological state. nih.gov Metabolomic profiling can uncover metabolic pathways that are altered by this compound. For instance, given the role of CBP/EP300 in regulating metabolic genes, this compound may induce significant shifts in cellular metabolism, which could be exploited therapeutically, particularly in cancer. mdpi.com

Integrating these datasets can create a comprehensive network model of how this compound's initial epigenetic effect translates into widespread changes in protein expression and cellular function. nih.gov

Methodological Innovations in this compound Research (e.g., CRISPR-based target identification)

The advent of CRISPR-based gene editing has revolutionized drug target identification and validation. nih.govnih.gov These powerful tools can be applied to this compound research to confirm its mechanism of action and to discover novel factors that influence its activity.

Target Validation: While this compound is known to inhibit CBP/EP300, CRISPR-based knockout or degradation of these proteins should phenocopy the effects of the drug. Discrepancies between genetic perturbation and chemical inhibition could point to important off-target effects of this compound.

Genome-Wide Screens: A genome-wide CRISPR knockout screen can be performed to identify genes that, when deleted, cause cells to become either more sensitive or resistant to this compound. mdpi.commdpi.com This approach can uncover synthetic lethal interactions—where the combination of gene knockout and drug treatment is lethal to the cell—presenting new opportunities for combination therapies. mdpi.com It can also identify potential mechanisms of drug resistance.

CRISPRa/CRISPRi: Using CRISPR activation (CRISPRa) or interference (CRISPRi), researchers can systematically upregulate or downregulate every gene in the genome to see how these changes affect sensitivity to this compound, providing a rich dataset for mechanistic insights. nih.gov

Computational Approaches in Enhancing this compound Research (e.g., AI/ML in drug discovery)

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. nih.govnih.gov These computational approaches can be harnessed to accelerate and refine this compound research.

Predictive Modeling: AI/ML algorithms can be trained on large multi-omics datasets (from section 8.3) to build predictive models of this compound activity. These models could predict which cell types or patient populations are most likely to respond to treatment based on their molecular profiles.

Lead Optimization: Generative AI models can be used to design novel derivatives of this compound. nih.gov By learning the structure-activity relationships of existing CBP/EP300 inhibitors, these models can propose new chemical structures with potentially improved potency, selectivity, or pharmacokinetic properties.

Compound-Protein Interaction Prediction: Deep learning frameworks can predict interactions between small molecules and proteins. Such models could be used to screen for potential off-targets of this compound or to identify other proteins in the cell that might be indirectly affected by its activity, thereby enhancing the understanding of its broader biological effects. nih.gov

Q & A

Q. What ethical safeguards are critical for this compound clinical trials?

  • Obtain informed consent with explicit disclosure of risks (e.g., off-target effects). Establish a Data Safety Monitoring Board (DSMB) to review adverse events . Adhere to GDPR/HIPAA standards for anonymizing patient data .

Methodological Frameworks Table

FrameworkApplication to this compound ResearchKey AttributesSource
PICOTDefining study scope (e.g., "this compound vs. placebo in diabetic rats")Population, Intervention, Comparison, Outcome, Time
FINERHypothesis validation (e.g., feasibility of synthesizing this compound analogs)Feasible, Interesting, Novel, Ethical, Relevant
TriangulationCross-validating pharmacokinetic data (e.g., LC-MS + NMR)Multiple data sources/methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CPI703
Reactant of Route 2
CPI703

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.